N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide
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Overview
Description
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with bromine in the presence of a catalyst.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the benzoxazole derivative with a fluorobenzamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-bromophenyl 4-bromobenzoate: Studied for its mechanical properties and polymorphism.
Uniqueness
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide is unique due to its combination of a benzoxazole ring with a bromophenyl and fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C20H12BrFN2O2 |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H12BrFN2O2/c21-14-6-4-12(5-7-14)20-24-17-11-16(8-9-18(17)26-20)23-19(25)13-2-1-3-15(22)10-13/h1-11H,(H,23,25) |
InChI Key |
QUVHZDSLTVGIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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